Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate
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Overview
Description
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
The synthesis of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl propanoate under acidic or basic conditions.
Chemical Reactions Analysis
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a benzimidazole core.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity .
Properties
Molecular Formula |
C13H15F3N2O2 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-11(19)7-8-12(13(14,15)16)17-9-5-3-4-6-10(9)18-12/h3-6,17-18H,2,7-8H2,1H3 |
InChI Key |
YPFPNFPSPNFSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
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